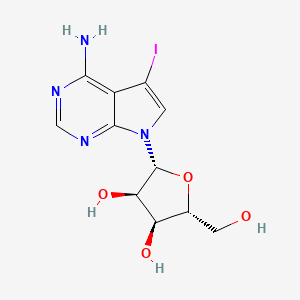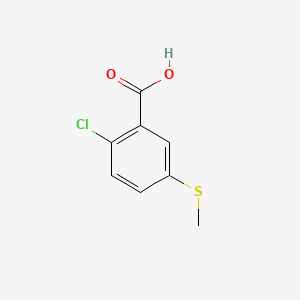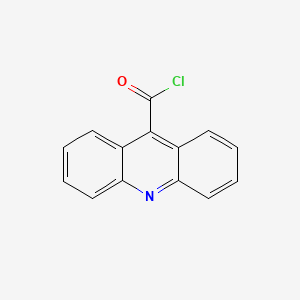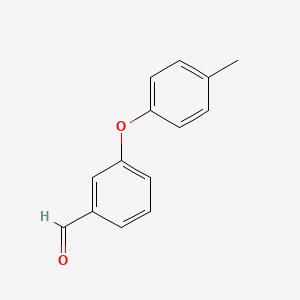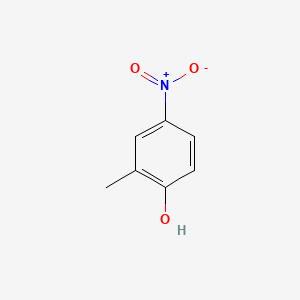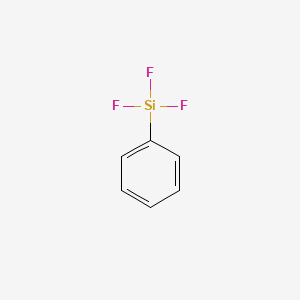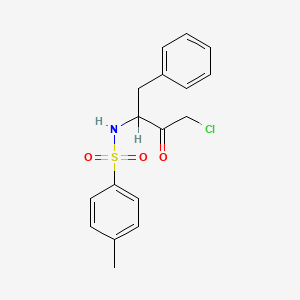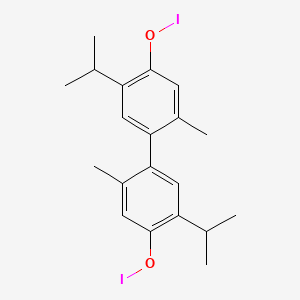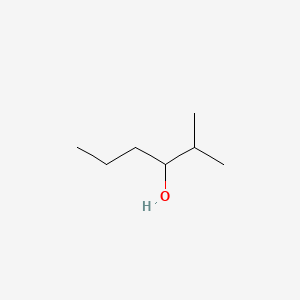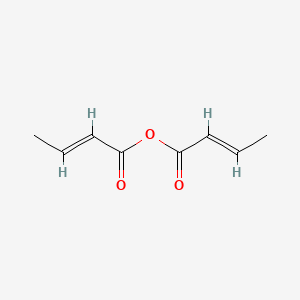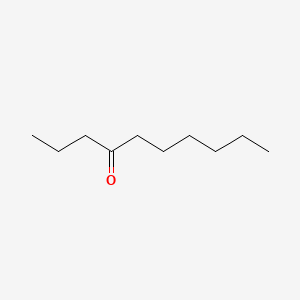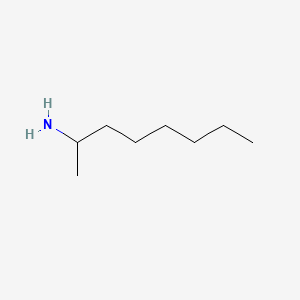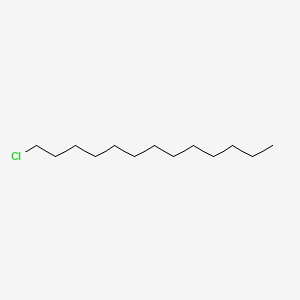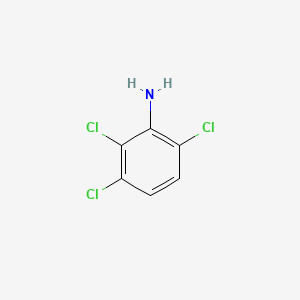
2,3,6-Trichloroaniline
Descripción general
Descripción
2,3,6-Trichloroaniline is a chemical compound with the CAS Number: 88963-39-7. It has a molecular weight of 196.46 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,3,6-Trichloroaniline is1S/C6H4Cl3N/c7-3-1-2-4 (8)6 (10)5 (3)9/h1-2H,10H2 . The ChemSpider ID for this compound is 160753 . Physical And Chemical Properties Analysis
2,3,6-Trichloroaniline is a solid at room temperature . It is recommended to be stored in a refrigerator and kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Application 1: Biotransformation and Toxicokinetics in Fish
- Scientific Field : Environmental Toxicology
- Summary of Application : The compound 2,3,6-Trichloroaniline has been used in studies related to the biotransformation and toxicokinetics of trichloroanilines in fish, specifically the guppy (Poecilia reticulata) .
- Methods of Application : The study involved examining the bioconcentration, uptake, and elimination of a series of trichloroanilines and a trichlorobenzene in guppies . The experimentally determined bioconcentration (BCF) values for trichloroanilines were compared with those calculated based on a relation between BCF and Kow for chlorobenzenes .
- Results or Outcomes : The study found that the elimination rate constants of 2,3,4-trichloroaniline and 3,4,5-trichloroaniline were higher than calculated values based on a relation between log Kow and elimination rate constants for chlorobenzenes . These higher elimination rate constants can be explained by a substantial influence of biotransformation .
Application 2: Formation of Antileukemic Complexes
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3,4,5-Trichloroaniline, an isomer of 2,3,6-Trichloroaniline, has been found to form tri- and tetrachloroaniline-Pt (II) complexes that exhibit good antileukemic activity .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The study found that the trichloroaniline-Pt (II) complexes formed by 3,4,5-Trichloroaniline exhibited good antileukemic activity .
Application 3: Nephrotoxicity Studies
- Scientific Field : Pharmacology and Toxicology
- Summary of Application : 2,3,6-Trichloroaniline has been used in studies related to nephrotoxicity, specifically the potential role of free radicals and renal biotransformation .
- Methods of Application : The study involved examining the cytotoxic effects of 2,3,6-Trichloroaniline on isolated renal cortical cells (IRCC) from male Fischer 344 rats . The study also examined the effects of various inhibitors on the cytotoxicity of 2,3,6-Trichloroaniline .
- Results or Outcomes : The study found that 2,3,6-Trichloroaniline is directly nephrotoxic to IRCC in a time and concentration dependent manner . Bioactivation of 2,3,6-Trichloroaniline to toxic metabolites by CYP, cyclooxygenase and/or peroxidase contributes to the mechanism of 2,3,6-Trichloroaniline nephrotoxicity . Lastly, free radicals play a role in 2,3,6-Trichloroaniline cytotoxicity .
Application 4: Industrial Production
- Scientific Field : Industrial Chemistry
- Summary of Application : 2,3,6-Trichloroaniline is used in the field of preparation of 2,4,6-trichloroaniline . This technology can solve the problems of high enterprise cost and low effective conversion rate, and achieve enterprise cost saving, low consumption, and improved product synthesis rate effect .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The application of this technology can lead to cost savings, lower consumption, and improved product synthesis rate .
Application 5: Behavioral Effects in Goldfish
- Scientific Field : Environmental Toxicology
- Summary of Application : 2,3,6-Trichloroaniline has been used in studies related to the behavioral effects of short periods of static exposure to prochloraz (imidazole fungicide) and nicosulfuron (sulfonylurea herbicide) in goldfish (Carassius auratus) .
- Methods of Application : The study involved recording the behavioral effects of short periods (2, 4, 6, 8 h) of static exposure to prochloraz and nicosulfuron in goldfish . Observations were also made in an olfactometer to assess the effects of 8-h exposures to these two pesticides and to carbofuran (carbamate insecticide) on the behavioral responses to the flow of a solution of four L-amino acids (glycine, alanine, valine, taurine), mixed in the same relative proportions as in the urine of conspecifics .
- Results or Outcomes : The study found that static exposures to prochloraz affected horizontal displacements, burst swimming, grouping, and buccal movements . Static exposures to nicosulfuron affected burst swimming and grouping .
Application 6: GC-MS Spectra Analysis
- Scientific Field : Analytical Chemistry
- Summary of Application : 2,3,6-Trichloroaniline has been used in studies related to the GC-MS spectra (methane/negative ion chemical ionization) of the biotransformation products of 2,3,4-trichloroaniline and 3,4,5-trichloroaniline .
- Methods of Application : The study involved the analysis of the GC-MS spectra of the biotransformation products of 2,3,4-trichloroaniline and 3,4,5-trichloroaniline .
- Results or Outcomes : The study found that the values of the elimination rate constants of two isomers (2,3,4-trichloroaniline and 3,4,5-trichloroaniline) were higher than calculated values based on a relation between log Kow and elimination rate constants for chlorobenzenes .
Safety And Hazards
2,3,6-Trichloroaniline is classified under the GHS07 hazard class. The associated hazard statements are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with the skin and eyes and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2,3,6-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237437 | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloroaniline | |
CAS RN |
65510-46-5, 88963-39-7 | |
| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamine, 2,3,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



